5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole 5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 648427-06-9
VCID: VC7920092
InChI: InChI=1S/C12H8Cl2FN3O2/c1-18-11(14)8(5-16-18)12(19)20-17-6-7-9(13)3-2-4-10(7)15/h2-6H,1H3/b17-6+
SMILES: CN1C(=C(C=N1)C(=O)ON=CC2=C(C=CC=C2Cl)F)Cl
Molecular Formula: C12H8Cl2FN3O2
Molecular Weight: 316.11 g/mol

5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole

CAS No.: 648427-06-9

Cat. No.: VC7920092

Molecular Formula: C12H8Cl2FN3O2

Molecular Weight: 316.11 g/mol

* For research use only. Not for human or veterinary use.

5-chloro-4-[({[(2-chloro-6-fluorophenyl)methylene]amino}oxy)carbonyl]-1-methyl-1H-pyrazole - 648427-06-9

Specification

CAS No. 648427-06-9
Molecular Formula C12H8Cl2FN3O2
Molecular Weight 316.11 g/mol
IUPAC Name [(E)-(2-chloro-6-fluorophenyl)methylideneamino] 5-chloro-1-methylpyrazole-4-carboxylate
Standard InChI InChI=1S/C12H8Cl2FN3O2/c1-18-11(14)8(5-16-18)12(19)20-17-6-7-9(13)3-2-4-10(7)15/h2-6H,1H3/b17-6+
Standard InChI Key XYOIQVFIIOULAH-UBKPWBPPSA-N
Isomeric SMILES CN1C(=C(C=N1)C(=O)O/N=C/C2=C(C=CC=C2Cl)F)Cl
SMILES CN1C(=C(C=N1)C(=O)ON=CC2=C(C=CC=C2Cl)F)Cl
Canonical SMILES CN1C(=C(C=N1)C(=O)ON=CC2=C(C=CC=C2Cl)F)Cl

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

The compound is characterized by a pyrazole core substituted with chlorine, methyl, and carbamate-linked benzaldoxime functional groups. Its systematic IUPAC name, [(E)-(2-chloro-6-fluorophenyl)methylideneamino] 5-chloro-1-methylpyrazole-4-carboxylate, reflects its stereospecific configuration and substituent arrangement . Key identifiers include:

PropertyValue
CAS No.648427-06-9
Molecular FormulaC₁₂H₈Cl₂FN₃O₂
Molecular Weight316.11 g/mol
SMILES NotationCN1C(=C(C=N1)C(=O)ON=CC2=C(C=CC=C2Cl)F)Cl
InChI KeyXYOIQVFIIOULAH-UBKPWBPPSA-N

The E-configuration of the benzaldoxime moiety is critical for its reactivity and intermolecular interactions .

Synthesis and Production

Reaction Pathway

Industrial synthesis involves a multi-step process starting with 2-chloro-6-fluorobenzaldoxime (CAS 443-33-4), a precursor synthesized via condensation of 2-chloro-6-fluorobenzaldehyde with hydroxylamine . Key steps include:

  • Carbamate Formation: The benzaldoxime reacts with phosgene or a derivative to form an isocyanate intermediate, which is subsequently coupled with 5-chloro-1-methyl-1H-pyrazole-4-carboxylic acid.

  • Cyclization and Purification: Continuous flow reactors optimize reaction efficiency, achieving yields >75% under controlled conditions (70–90°C, inert atmosphere).

Challenges in Scale-Up

  • Byproduct Formation: Competing reactions at the pyrazole N1 position necessitate precise stoichiometric ratios.

  • Purification: Chromatographic techniques (e.g., reverse-phase HPLC) are required to isolate the E-isomer from Z-configuration byproducts.

Structural and Spectroscopic Characterization

X-ray Crystallography

No crystal structure has been reported, but analogous pyrazole-carbamates exhibit planar geometries with dihedral angles <10° between the pyrazole and benzene rings .

Physicochemical Properties

PropertyValue/Description
SolubilityLow in water (<0.1 mg/mL); soluble in DMSO, DMF
Melting PointEstimated 180–185°C (decomposes)
StabilityHydrolytically sensitive; store under argon at −20°C

The electron-withdrawing chloro and fluoro substituents enhance thermal stability but reduce solubility in polar solvents .

Comparative Analysis with Analogous Compounds

CompoundStructureKey Differences
5-Chloro-1-methylpyrazole-4-carbonyl chlorideReplaces oxime with ClHigher reactivity, lower stability
2-Chloro-6-fluorobenzaldehyde oximePrecursor; lacks pyrazole coreLimited biological activity

The hybrid pyrazole-oxime architecture uniquely balances reactivity and stability .

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